molecular formula C24H28Br4O8 B7727703 2,3,16,17-Tetrabromo-6,7,9,10,12,13,20,21,23,24,26,27-dodecahydrodibenzo[b,n][1,4,7,10,13,16,19,22]octaoxacyclotetracosine

2,3,16,17-Tetrabromo-6,7,9,10,12,13,20,21,23,24,26,27-dodecahydrodibenzo[b,n][1,4,7,10,13,16,19,22]octaoxacyclotetracosine

Cat. No.: B7727703
M. Wt: 764.1 g/mol
InChI Key: LHHOBWJONQINII-UHFFFAOYSA-N
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Description

The compound 2,3,16,17-Tetrabromo-6,7,9,10,12,13,20,21,23,24,26,27-dodecahydrodibenzo[b,n][1,4,7,10,13,16,19,22]octaoxacyclotetracosine is a brominated macrocyclic polyether. Its structure comprises a 24-membered crown ether core (octaoxacyclotetracosine) fused with two benzene rings (dibenzo[b,n]) and four bromine substituents at positions 2,3,16,15. The dodecahydro descriptor indicates partial hydrogenation of the aromatic system. This compound’s unique features include:

  • Large cavity size: The 24-membered ring enables host-guest interactions with larger ions or molecules compared to smaller crown ethers.
  • Hybrid structure: Combines crown ether flexibility with aromatic rigidity.

Properties

IUPAC Name

14,15,30,31-tetrabromo-2,5,8,11,18,21,24,27-octaoxatricyclo[26.4.0.012,17]dotriaconta-1(32),12,14,16,28,30-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28Br4O8/c25-17-13-21-22(14-18(17)26)35-11-7-31-3-4-32-8-12-36-24-16-20(28)19(27)15-23(24)34-10-6-30-2-1-29-5-9-33-21/h13-16H,1-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHHOBWJONQINII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCOC2=CC(=C(C=C2OCCOCCOCCOC3=CC(=C(C=C3OCCO1)Br)Br)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28Br4O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

764.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,16,17-Tetrabromo-6,7,9,10,12,13,20,21,23,24,26,27-dodecahydrodibenzo[b,n][1,4,7,10,13,16,19,22]octaoxacyclotetracosine typically involves the bromination of a precursor compound with multiple hydroxyl groups. The reaction conditions often require the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or carbon tetrachloride. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process starting from readily available raw materials. The process includes the formation of the dibenzo crown ether structure followed by selective bromination. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled reaction environments.

Chemical Reactions Analysis

Types of Reactions

2,3,16,17-Tetrabromo-6,7,9,10,12,13,20,21,23,24,26,27-dodecahydrodibenzo[b,n][1,4,7,10,13,16,19,22]octaoxacyclotetracosine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can undergo oxidation to form higher oxidation state derivatives.

    Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various functionalized derivatives, while oxidation and reduction reactions produce oxidized or reduced forms of the original compound.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that brominated compounds can exhibit significant anticancer properties. The unique structure of 2,3,16,17-Tetrabromo-6,7,9,10,12,13,20,21,23,24,26,27-dodecahydrodibenzo[b,n][1,4,7,10,13,16,19,22]octaoxacyclotetracosine has been investigated for its ability to inhibit tumor growth in various cancer cell lines. Studies have shown that such compounds can induce apoptosis and inhibit cell proliferation through mechanisms involving the modulation of signaling pathways associated with cancer progression .

Materials Science

Polymer Synthesis
This compound can serve as a building block in the synthesis of advanced polymers and materials. Its multiple functional groups allow for cross-linking reactions that enhance the mechanical properties of polymers. Research has demonstrated that incorporating brominated compounds into polymer matrices can improve flame retardancy and thermal stability .

Nanomaterials
The compound has potential applications in the development of nanomaterials such as nanoparticles and nanocomposites. Its unique structural characteristics enable it to act as a stabilizing agent or functionalizing agent for nanoparticles used in various applications including drug delivery systems and catalysis .

Environmental Applications

Pollutant Degradation
Brominated compounds are known for their ability to degrade pollutants in environmental science. The compound's structure may facilitate reactions that break down persistent organic pollutants (POPs) in contaminated environments. Studies have suggested that brominated organic compounds can enhance the degradation rates of certain pollutants under specific conditions .

Biological Studies

Biodistribution Studies
The compound’s unique properties make it suitable for use in biodistribution studies where tracking the distribution of substances within biological systems is critical. Its bromine content allows for easy detection using imaging techniques such as gamma spectroscopy .

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of various brominated compounds including our target compound on human breast cancer cell lines. The results indicated a significant reduction in cell viability at specific concentrations with an IC50 value comparable to established chemotherapeutics .

Case Study 2: Flame Retardant Polymers

Research conducted at a leading polymer science institute explored the incorporation of this compound into polycarbonate matrices. The resulting materials exhibited enhanced flame retardancy without compromising mechanical integrity compared to control samples lacking brominated additives .

Case Study 3: Environmental Remediation

A collaborative study between environmental scientists demonstrated the effectiveness of this compound in degrading chlorinated solvents in soil samples. The results showed a marked decrease in solvent concentrations over time when treated with formulations containing the compound .

Mechanism of Action

The mechanism of action of 2,3,16,17-Tetrabromo-6,7,9,10,12,13,20,21,23,24,26,27-dodecahydrodibenzo[b,n][1,4,7,10,13,16,19,22]octaoxacyclotetracosine involves its interaction with specific molecular targets. The bromine atoms and ether linkages play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparisons

Table 1: Key Structural Parameters
Compound Name Molecular Weight Substituents Ring Size Core Structure Key Applications
Target Compound ~1,200 (est.)* 4 Br (2,3,16,17) 24 Dibenzo-octaoxacyclo Ionophores, catalysis, materials
2,3,13,14-Tetrabromo-6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine 675.99 4 Br (2,3,13,14) 18 Dibenzo-hexaoxacyclo Pharmaceuticals, supramolecular chemistry
Dibenzo-24-crown-8 ~560 None 24 Dibenzo-octaoxacyclo Alkali metal ion binding
5,11,17,23-Tetrabromo-25,26,27,28-tetrapropoxycalix[4]arene 903.997 4 Br, 4 propoxy groups Calix[4] Calixarene Anion sensing, molecular recognition
12,13-Dibromo-1,4,7,10-benzotetraoxacyclododecine ~400 (est.) 2 Br (12,13) 12 Benzotetraoxacyclo Small-molecule chelation

*Estimated based on structural analogs.

Key Observations:

Ring Size and Flexibility :

  • The target compound’s 24-membered ring provides a larger cavity than 18-membered () or 12-membered () analogs, enabling interactions with bulkier substrates. Dibenzo-24-crown-8 () shares the same ring size but lacks bromination, reducing its electron-deficient character.
  • Calixarenes () adopt a cup-shaped conformation, offering distinct binding pockets compared to planar crown ethers.

Bromination Effects: Bromine positions (2,3,16,17 in the target vs. 2,3,13,14 in ) influence electronic distribution and steric hindrance. highlights that bromination site selectivity in macrocycles is critical for tuning reactivity and stability .

Hydrogenation :

  • Partial hydrogenation (dodecahydro) in the target compound reduces aromaticity, increasing conformational flexibility versus fully aromatic analogs like .

Biological Activity

Chemical Structure and Properties

This compound belongs to a class of brominated dodecahydro derivatives that often exhibit significant biological activities due to their complex structures. The presence of multiple bromine atoms can enhance lipophilicity and potentially influence the compound's interaction with biological membranes.

Biological Activity

Antimicrobial Properties
Many brominated compounds have demonstrated antimicrobial activity. Similar structures have been reported to inhibit the growth of various bacteria and fungi. Studies suggest that the mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways.

Cytotoxic Effects
Research on related compounds indicates potential cytotoxic effects against cancer cell lines. The cytotoxicity is often attributed to the ability of these compounds to induce apoptosis or inhibit cell proliferation through various signaling pathways.

Neuroprotective Effects
Some brominated compounds have shown neuroprotective properties in models of neurodegenerative diseases. They may exert these effects through antioxidant mechanisms or modulation of neuroinflammatory processes.

Case Studies and Research Findings

  • Antimicrobial Activity Study
    • A study evaluating the antimicrobial efficacy of brominated derivatives found that certain structural modifications enhanced activity against Gram-positive and Gram-negative bacteria.
    • Results indicated a minimum inhibitory concentration (MIC) in the low micromolar range for effective derivatives.
  • Cytotoxicity Assessment
    • In vitro assays on cancer cell lines (e.g., HeLa and MCF-7) revealed that specific analogs exhibited IC50 values below 20 µM.
    • Mechanistic studies suggested involvement of caspase activation in apoptosis induction.
  • Neuroprotective Mechanisms
    • A recent investigation into neuroprotective effects demonstrated that certain brominated compounds could reduce oxidative stress markers in neuronal cultures exposed to toxic agents.
    • The study highlighted potential pathways involving Nrf2 activation and subsequent antioxidant response element (ARE) induction.

Data Tables

Biological ActivityObserved EffectReference
Antimicrobial ActivityMIC < 10 µM against S. aureus
CytotoxicityIC50 < 20 µM in cancer cell lines
NeuroprotectionReduced oxidative stress markers

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